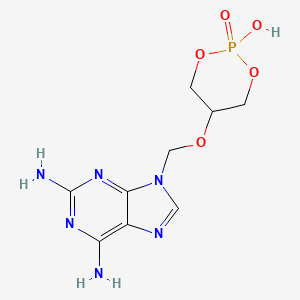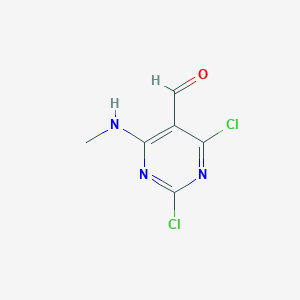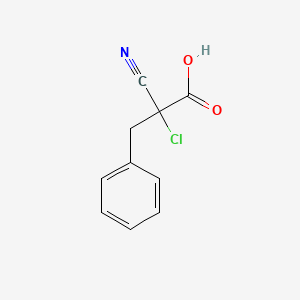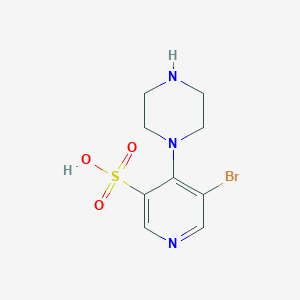
(2-Methylidenecyclohexyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylidenecyclohexyl) acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from acetic acid and (2-methylidenecyclohexanol). This compound is known for its unique structure, which includes a cyclohexane ring with a methylene group and an acetate ester functional group. It is used in various chemical applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: (2-Methylidenecyclohexyl) acetate can be synthesized through the esterification of (2-methylidenecyclohexanol) with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated to a specific temperature, and the ester is separated from the reaction mixture through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form (2-methylcyclohexanol) using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (2-methylidenecyclohexanone) or (2-methylidenecyclohexanoic acid).
Reduction: Formation of (2-methylcyclohexanol).
Substitution: Formation of various substituted cyclohexyl derivatives.
科学研究应用
(2-Methylidenecyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of (2-Methylidenecyclohexyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and (2-methylidenecyclohexanol), which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially affecting their function and activity.
相似化合物的比较
(2-Methylcyclohexyl) acetate: Similar structure but lacks the methylene group.
Cyclohexyl acetate: Contains a cyclohexane ring without the methylene group.
(2-Methylidenecyclohexanol): The alcohol precursor to (2-Methylidenecyclohexyl) acetate.
Uniqueness: this compound is unique due to the presence of both a methylene group and an acetate ester functional group. This combination imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(2-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7)11-8(2)10/h9H,1,3-6H2,2H3 |
InChI 键 |
DQSKUQLPJOPHEU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCCCC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















